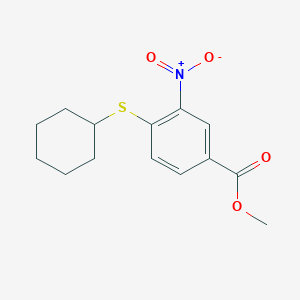![molecular formula C20H23ClN6O2 B2984121 3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898410-44-1](/img/structure/B2984121.png)
3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazines are a class of nitrogen-containing heterocycles . They are analogues of the six-membered benzene ring, with three carbon atoms replaced by nitrogens . The 1,2,4-triazine and their fused ring structures with one or more heterocycles represent an important class of nitrogen heterocycles compounds . They are part of many synthetic pharmaceutical products and exhibit a broad spectrum of biological effects .
Synthesis Analysis
The synthesis of triazine derivatives often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . In some cases, the triazine ring is constructed based on azoles, or the azole fragment is annulated to the 1,2,4-triazine ring .Molecular Structure Analysis
Triazole compounds, which are part of the larger azole group, contain two carbon and three nitrogen atoms in a five-membered ring . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Chemical Reactions Analysis
Triazines and their derivatives undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
Triazole compounds are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 . They are central structural components in a number of drug classes .Wissenschaftliche Forschungsanwendungen
Antitumor and Vascular Relaxing Effects
Triazine derivatives have been synthesized and examined for their biological activities, including antitumor effects and vascular relaxing properties. One study highlighted the synthesis of novel heterocycles, including triazino purines, which showed activity against P388 leukemia. Although no potent vascular relaxing effects were observed in some of the compounds tested, the research underscores the potential of triazine derivatives in antitumor applications (Ueda et al., 1987).
Antimicrobial Activities
Another area of research involves the synthesis of triazine derivatives for antimicrobial applications. A variety of [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other triazine derivatives were synthesized and tested for their antimicrobial activity. This research indicates the potential of triazine derivatives as antimicrobial agents, further expanding their scientific and medicinal applications (El-Agrody et al., 2001).
Antifungal Compound Solubility and Thermodynamics
The solubility and thermodynamic properties of triazine-class antifungal compounds have also been studied. Research on a novel antifungal compound revealed its solubility characteristics in various solvents and its adsorption potential. This kind of study is crucial for understanding the pharmacokinetic behavior and formulation development of new antifungal agents (Volkova et al., 2020).
Biocidal Applications
Triazine derivatives have been explored for their biocidal properties as well. A study on the modification of commercial polystyrene by attaching triazine dione moieties demonstrated the resulting polymer's effectiveness as a biocide against Staphylococcus aureus. This highlights the potential use of triazine derivatives in developing new materials with integrated antimicrobial properties (Sun et al., 1996).
Corrosion Inhibition
Triazine derivatives have been evaluated for their role in corrosion inhibition, particularly for protecting mild steel in hydrochloric acid environments. The effectiveness of these compounds as corrosion inhibitors underscores their potential in industrial applications, especially in preventing material degradation (Singh et al., 2018).
Wirkmechanismus
Target of Action
It’s worth noting that 1,2,4-triazine derivatives, which this compound is a part of, have been found to exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive . They also act as cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic agents .
Mode of Action
The broad spectrum of biological activities exhibited by 1,2,4-triazine derivatives suggests that they interact with a variety of targets, leading to different cellular responses .
Biochemical Pathways
Given the wide range of biological activities exhibited by 1,2,4-triazine derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .
Result of Action
1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Action Environment
It’s worth noting that the synthesis and stability of similar compounds can be influenced by factors such as temperature .
Safety and Hazards
Zukünftige Richtungen
The development and targeted synthesis of azolo[1,2,4]triazines remains highly relevant. In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN6O2/c1-4-10-25-18(28)16-17(24(3)20(25)29)22-19-26(16)12-15(23-27(19)11-5-2)13-6-8-14(21)9-7-13/h6-9H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZCBBKMZFWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C4=CC=C(C=C4)Cl)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

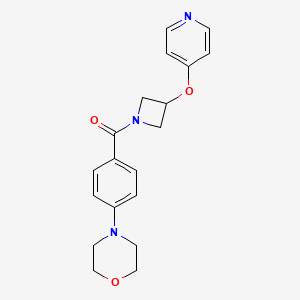
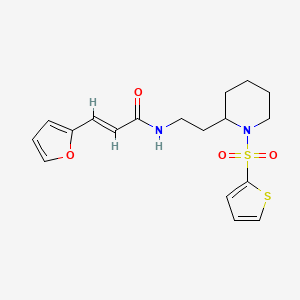
![2-{5-[(4-fluorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2984042.png)
![N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984043.png)
![2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol dihydrochloride](/img/structure/B2984045.png)
![2-({1-[2-(1,3-dioxolan-2-yl)ethyl]-5-iodo-1H-1,2,3-triazol-4-yl}methoxy)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2984047.png)

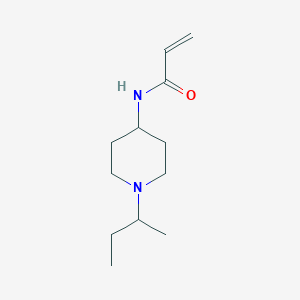
![3-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2984053.png)
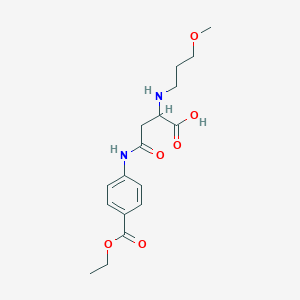
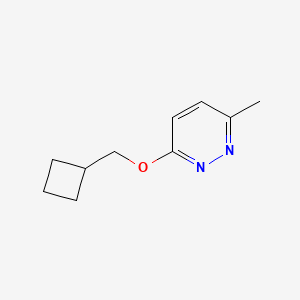
![ethyl 4-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2984058.png)
